1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
Description
1-(4-Chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a triazole-thiazole hybrid compound characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1 and a thiazole ring at position 2. The thiazole moiety is further functionalized with a 2-methoxyphenyl group, distinguishing it from related derivatives. Such compounds are of interest in medicinal chemistry due to the bioactivity of triazole and thiazole motifs, including antimicrobial and antiproliferative properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-25-15-5-3-2-4-13(15)14-10-26-18(21-14)16-17(20)24(23-22-16)12-8-6-11(19)7-9-12/h2-10H,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRUMGNSGVCKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring, a thiazole moiety, and various aromatic substituents that contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives similar to the compound . For instance, compounds with thiazole rings have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 1.61 ± 1.92 | |
| Compound B | WM793 (melanoma) | 1.98 ± 1.22 | |
| Compound C | HT-29 (colon cancer) | 23.30 ± 0.35 |
The presence of electron-donating groups and halogens on the phenyl rings has been associated with enhanced activity against cancer cells. The specific structural features of the compound may contribute to its potential efficacy in targeting cancer cells.
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that modifications in the thiazole structure can lead to significant antimicrobial effects against various pathogens.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 8 µg/mL | |
| Compound E | S. aureus | 16 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, warranting further investigation into its mechanism of action.
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been documented in various studies. The structural features that enhance activity include specific substitutions on the phenyl and thiazole rings.
Table 3: Anticonvulsant Activity of Thiazole Derivatives
The data indicates that certain analogs demonstrate significant anticonvulsant properties, potentially offering new therapeutic options for seizure disorders.
Case Studies
Recent research has highlighted the effectiveness of similar compounds in clinical settings:
- Study on Anticancer Effects : A study assessed a series of quinazoline-thiazole hybrids, revealing superior antiproliferative activity compared to standard treatments like sorafenib. The hybrid compounds exhibited IC50 values significantly lower than those for existing therapies, suggesting a promising avenue for future drug development .
- Antimicrobial Efficacy : Another study evaluated a range of thiazole derivatives against resistant bacterial strains, demonstrating that specific modifications could enhance potency against multidrug-resistant pathogens .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing triazole and thiazole rings. For instance:
- Mechanism of Action : The triazole and thiazole components are believed to interact with various biological targets, potentially inhibiting enzymes involved in cancer cell proliferation.
- Case Study : A study demonstrated that related thiazole derivatives exhibited cytotoxic effects against cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL. The compound under investigation is hypothesized to exhibit similar cytotoxicity due to structural similarities.
Antimicrobial Activity
The antimicrobial potential of this compound has also been a focus of research:
- Inhibition Studies : Research indicates that triazole derivatives can effectively inhibit various bacterial strains. The presence of the triazole ring may enhance membrane permeability and disrupt bacterial cell wall synthesis.
- Case Study : In a susceptibility screening test using agar-well diffusion methods, certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Emerging studies suggest that compounds similar to 1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine may possess neuroprotective properties:
- Research Findings : A study on related triazole compounds indicated their potential to mitigate oxidative stress-induced neuronal damage in models of neurodegeneration.
Summary of Key Findings
The following table summarizes the key findings from various studies on the applications of this compound:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs vary in substituents on the phenyl, thiazole, or triazole moieties, which significantly influence physicochemical and biological properties. Key examples include:
Key Observations :
- Halogen Effects : Replacement of chlorine with bromine (e.g., compound 5) preserves isostructurality but alters intermolecular interactions due to van der Waals radii differences (Cl: 1.80 Å; Br: 1.95 Å) .
- Methoxy vs.
- Aromatic Substitution : Fluorine at the 4-position (compound 4) enhances electronegativity, favoring interactions with enzymatic pockets, while methoxy groups may modulate π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
